4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline
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Overview
Description
4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline is an organic compound with the molecular formula C15H15BrN2 It is a derivative of aniline, where the amino group is substituted with a 4-bromophenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline typically involves the condensation reaction between 4-bromoaniline and N,N-dimethylaniline in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.
Major Products Formed
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of the corresponding amine or reduced derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(E)-(4-bromophenyl)methylidene]amino}-N,N-diethylbenzenesulfonamide
- (4-{[(E)-(4-bromophenyl)methylidene]amino}phenyl)(phenyl)methanone
Uniqueness
4-{(E)-[(4-Bromophenyl)methylidene]amino}-N,N-dimethylaniline is unique due to its specific substitution pattern and the presence of both bromine and dimethylamino groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
60125-33-9 |
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Molecular Formula |
C15H15BrN2 |
Molecular Weight |
303.20 g/mol |
IUPAC Name |
4-[(4-bromophenyl)methylideneamino]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H15BrN2/c1-18(2)15-9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-11H,1-2H3 |
InChI Key |
IZMQFWZZEIEBSN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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